molecular formula C36H37N7O4 B1676570 Mgb-BP-3 CAS No. 1000277-08-6

Mgb-BP-3

Cat. No.: B1676570
CAS No.: 1000277-08-6
M. Wt: 631.7 g/mol
InChI Key: OEKXCVYZBVOWBR-BQYQJAHWSA-N
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Scientific Research Applications

MGB-BP-3 has been extensively studied for its antibacterial properties. It has shown strong activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci. Its unique mechanism of action and high efficacy make it a potential first-line treatment for Clostridioides difficile infections .

Safety and Hazards

MGB-BP-3 has shown an excellent safety and tolerability profile with no serious adverse events (SAEs) reported in either study . It has been evaluated by the U.S. Federal Government for safety and scientific validity .

Future Directions

MGB-BP-3 has successfully completed its End-of-Phase 2 meeting with the FDA, marking an important milestone for the company and its lead product . The FDA confirmed that the design and the endpoints of the two prospective Phase 3 studies were appropriate . The Phase 3 studies, which are expected to recruit approximately 900 patients, will include superiority of this compound against vancomycin in the critical measure of sustained clinical response as one of their endpoints .

Mechanism of Action

Target of Action

MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), primarily targets the DNA of bacteria . It has strong interactions with its intracellular target, DNA, in both Gram-negative and Gram-positive bacteria .

Mode of Action

This compound binds to dsDNA as a dimer . This binding is confirmed through ultraviolet-visible (UV-vis) thermal melting and fluorescence intercalator displacement assays . Additionally, this compound is able to interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV of both Staphylococcus aureus and Escherichia coli .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and peptidoglycan biosynthesis . By binding to DNA, it inhibits the formation of transcription complexes . Furthermore, it interferes with the action of type II bacterial topoisomerases .

Pharmacokinetics

It is noted that inefficient intracellular accumulation, through both permeation and efflux, is the likely reason for the lack of gram-negative activity .

Result of Action

This compound has a very fast bactericidal effect . It can kill Clostridioides difficile in its vegetative form before it forms spores, thus achieving initial cure and preventing the disease from recurring by reducing the total burden of C. difficile . . coli reporter strains .

Action Environment

It is known that this compound’s activity is selective against gram-positive bacteria . The recognition that this compound can target DNA of Gram-negative organisms will enable further iterations of design to achieve a Gram-negative active S-MGB .

Biochemical Analysis

Biochemical Properties

Mgb-BP-3 plays a crucial role in biochemical reactions by binding to the minor groove of DNA. This interaction disrupts the formation of transcription complexes, thereby inhibiting bacterial growth . This compound interacts with several enzymes and proteins, including type II bacterial topoisomerases such as gyrase and topoisomerase IV. These interactions interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV, ultimately inhibiting bacterial replication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Gram-positive bacteria, this compound inhibits bacterial growth by binding to DNA and disrupting transcription . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interfere with the SOS response in Escherichia coli, indicating its impact on cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the minor groove of DNA as a dimer. This binding disrupts the formation of transcription complexes, thereby inhibiting bacterial growth . This compound also interferes with the action of type II bacterial topoisomerases, preventing the supercoiling and relaxation of DNA . These interactions highlight the compound’s ability to inhibit bacterial replication at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its antibacterial activity over extended periods . Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to mammalian cells . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum efficacy with minimal toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DNA and type II bacterial topoisomerases . The compound’s binding to DNA disrupts transcription and replication processes, affecting metabolic flux and metabolite levels in bacteria . Additionally, this compound’s interaction with topoisomerases further influences bacterial metabolism by inhibiting DNA supercoiling and relaxation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s ability to bind to DNA facilitates its accumulation in the nucleus, where it exerts its antibacterial effects . This compound also interacts with transporters and binding proteins that aid in its localization and distribution within bacterial cells .

Subcellular Localization

This compound primarily localizes to the nucleus due to its strong affinity for DNA . This subcellular localization is critical for its activity, as it allows this compound to effectively disrupt transcription and replication processes. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within bacterial cells .

Preparation Methods

The synthesis of MGB-BP-3 involves the modification of oligoamide natural products such as distamycin and netropsin. The process includes introducing additional hydrophobic components into the ligands to enhance binding to the non-polar regions of the DNA minor groove. This modification aims to improve the physicochemical properties of the new compounds, making them more drug-like .

Chemical Reactions Analysis

MGB-BP-3 undergoes various chemical reactions, primarily focusing on its interaction with DNA. It binds to the minor groove of DNA, forming a stable complex. This binding interferes with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV. These interactions inhibit bacterial growth and replication .

Comparison with Similar Compounds

MGB-BP-3 is compared to other minor groove binders such as distamycin and netropsin. Unlike these natural products, this compound has been modified to reduce toxicity and enhance antibacterial activity. Its unique structure allows for selective binding to bacterial DNA, making it more effective and safer for clinical use .

Similar Compounds::

Properties

IUPAC Name

1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXCVYZBVOWBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000277-08-6
Record name MGB-BP-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGB-BP-3
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MGB-BP-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does MGB-BP-3 interact with its target and what are the downstream effects?

A: this compound is a Strathclyde Minor Groove Binder (S-MGB) that primarily targets Gram-positive bacteria. Research indicates that it functions by binding to the minor groove of DNA, specifically at essential SigA promoters. [] This binding inhibits promoter isomerization by RNA polymerase holoenzyme, effectively disrupting bacterial transcription. [] The downstream effects of this interaction include the downregulation of essential genes involved in vital processes like DNA replication, cell wall integrity, and energy production. [, ] For example, genes involved in glycolysis, the pentose phosphate pathway, and the TCA cycle are affected. [] This multi-target approach leads to a bactericidal effect and likely contributes to the low potential for resistance development. [, ]

Q2: Why is this compound ineffective against Gram-negative bacteria?

A: Although this compound can bind to the DNA of both Gram-positive and Gram-negative bacteria in vitro, [] its activity against Gram-negative bacteria is significantly limited. This limitation is attributed to poor intracellular accumulation due to inefficient permeation through the outer membrane and active efflux mechanisms. []

Q3: Has this compound shown potential for overcoming antibiotic resistance?

A: this compound demonstrates promise in mitigating antibiotic resistance. Laboratory-directed evolution experiments using S. aureus showed no development of resistance to this compound, even when exposed to sub-inhibitory concentrations. [] This is in contrast to rifampicin, a single-target RNA polymerase inhibitor, where resistance emerged rapidly under similar conditions. [] The multi-target nature of this compound, affecting various essential genes and pathways, likely contributes to this low resistance development potential. []

Q4: What is the current clinical trial status of this compound?

A: this compound has successfully completed a Phase IIa clinical trial as an orally administered drug for treating Clostridioides difficile infections. [] The results indicated superior efficacy compared to the current standard treatment, vancomycin. []

Q5: What are the future directions for this compound research?

A5: Future research on this compound will likely focus on:

  • Overcoming Gram-negative resistance: Exploring structural modifications to enhance its penetration into Gram-negative bacteria and circumvent efflux mechanisms. []

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